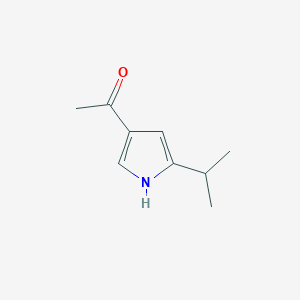
1-(5-Isopropyl-1H-pyrrol-3-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Isopropyl-1H-pyrrol-3-yl)ethanone, also known as 5-IPE, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is a pyrrole derivative and has a unique structure that makes it an interesting subject for research.
Applications De Recherche Scientifique
1-(5-Isopropyl-1H-pyrrol-3-yl)ethanone has been studied extensively for its potential applications in various fields of science. One of the main areas of research is in the field of organic electronics, where 1-(5-Isopropyl-1H-pyrrol-3-yl)ethanone has been used as a building block for the synthesis of organic semiconductors. These semiconductors have shown promising results in the development of electronic devices such as organic solar cells, organic light-emitting diodes, and field-effect transistors.
Another area of research where 1-(5-Isopropyl-1H-pyrrol-3-yl)ethanone has shown potential is in the field of medicinal chemistry. Studies have shown that 1-(5-Isopropyl-1H-pyrrol-3-yl)ethanone has anti-inflammatory and analgesic properties, which make it a potential candidate for the development of new drugs for the treatment of pain and inflammation.
Mécanisme D'action
The mechanism of action of 1-(5-Isopropyl-1H-pyrrol-3-yl)ethanone is not fully understood, but studies have shown that it acts as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. By inhibiting COX-2, 1-(5-Isopropyl-1H-pyrrol-3-yl)ethanone reduces the production of these mediators, which leads to a reduction in inflammation and pain.
Effets Biochimiques Et Physiologiques
Studies have shown that 1-(5-Isopropyl-1H-pyrrol-3-yl)ethanone has anti-inflammatory and analgesic effects in animal models. It has been shown to reduce inflammation and pain in models of arthritis, colitis, and neuropathic pain. Additionally, 1-(5-Isopropyl-1H-pyrrol-3-yl)ethanone has been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(5-Isopropyl-1H-pyrrol-3-yl)ethanone in lab experiments is its ease of synthesis. The synthesis method is straightforward and efficient, which makes it a good candidate for use in large-scale experiments. Additionally, 1-(5-Isopropyl-1H-pyrrol-3-yl)ethanone has shown promising results in various areas of research, which makes it an interesting subject for further study.
One of the limitations of using 1-(5-Isopropyl-1H-pyrrol-3-yl)ethanone in lab experiments is its potential toxicity. While studies have shown that 1-(5-Isopropyl-1H-pyrrol-3-yl)ethanone has low toxicity in animal models, further studies are needed to determine its safety in humans. Additionally, 1-(5-Isopropyl-1H-pyrrol-3-yl)ethanone has a short half-life, which may limit its usefulness in certain experiments.
Orientations Futures
There are several future directions for research on 1-(5-Isopropyl-1H-pyrrol-3-yl)ethanone. One area of interest is in the development of new drugs for the treatment of pain and inflammation. Studies have shown that 1-(5-Isopropyl-1H-pyrrol-3-yl)ethanone has potential as a lead compound for the development of new drugs in this area.
Another area of interest is in the development of new organic semiconductors for use in electronic devices. 1-(5-Isopropyl-1H-pyrrol-3-yl)ethanone has shown promising results in this area, and further research could lead to the development of new, more efficient organic semiconductors.
Conclusion:
In conclusion, 1-(5-Isopropyl-1H-pyrrol-3-yl)ethanone, or 1-(5-Isopropyl-1H-pyrrol-3-yl)ethanone, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. Its ease of synthesis, potential applications in organic electronics and medicinal chemistry, and anti-inflammatory and analgesic effects make it an interesting subject for further study. However, further research is needed to determine its safety and efficacy in humans.
Méthodes De Synthèse
The synthesis of 1-(5-Isopropyl-1H-pyrrol-3-yl)ethanone involves the reaction of pyrrole with isopropylmagnesium bromide and then treating the resulting product with ethyl chloroformate. The reaction yields 1-(5-Isopropyl-1H-pyrrol-3-yl)ethanone as a white solid, which can be purified by recrystallization. This method is a straightforward and efficient way of synthesizing 1-(5-Isopropyl-1H-pyrrol-3-yl)ethanone in the laboratory.
Propriétés
Numéro CAS |
16168-98-2 |
|---|---|
Nom du produit |
1-(5-Isopropyl-1H-pyrrol-3-yl)ethanone |
Formule moléculaire |
C9H13NO |
Poids moléculaire |
151.21 g/mol |
Nom IUPAC |
1-(5-propan-2-yl-1H-pyrrol-3-yl)ethanone |
InChI |
InChI=1S/C9H13NO/c1-6(2)9-4-8(5-10-9)7(3)11/h4-6,10H,1-3H3 |
Clé InChI |
OEYKVRFXFLFSMW-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC(=CN1)C(=O)C |
SMILES canonique |
CC(C)C1=CC(=CN1)C(=O)C |
Synonymes |
Ethanone, 1-[5-(1-methylethyl)-1H-pyrrol-3-yl]- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



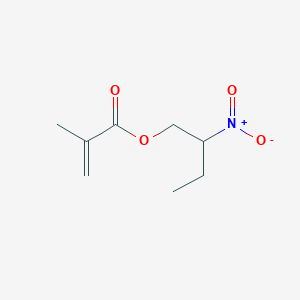
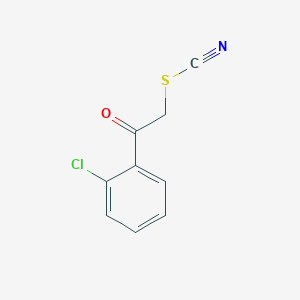
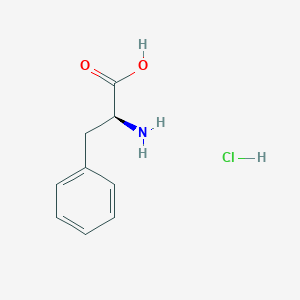


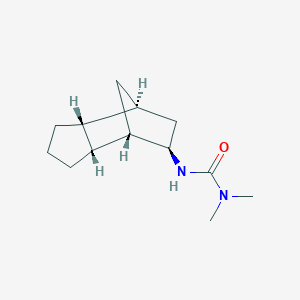
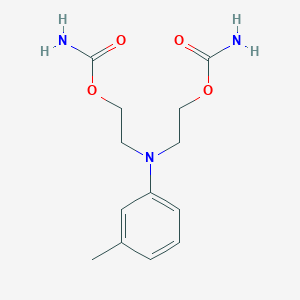
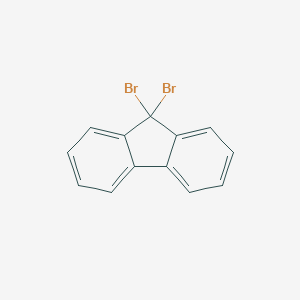
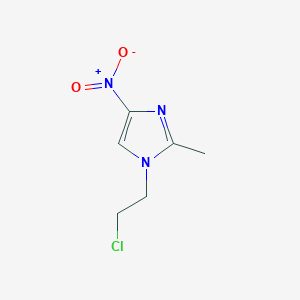
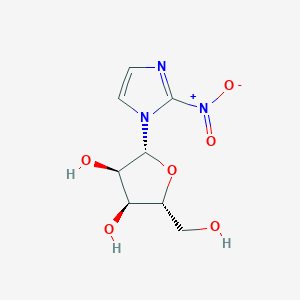
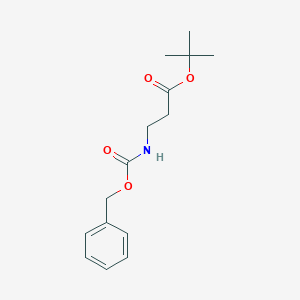
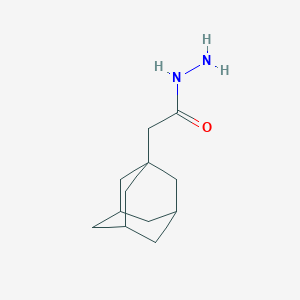
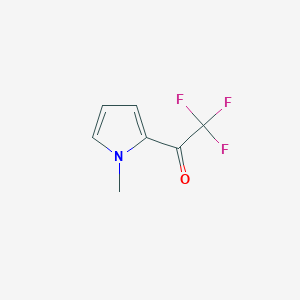
![2-[2-(Methylsulfanyl)ethyl]-1,3-dioxolane](/img/structure/B97389.png)